molecular formula C8H5ClN2O B1333353 4-chlorophthalazin-1(2H)-one CAS No. 2257-69-4

4-chlorophthalazin-1(2H)-one

Cat. No. B1333353
CAS RN: 2257-69-4
M. Wt: 180.59 g/mol
InChI Key: QCKGMJDOJRNSMS-UHFFFAOYSA-N
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Description

4-chlorophthalazin-1(2H)-one is a chemical compound with potential applications in various fields1. However, the specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of 4-chlorophthalazin-1(2H)-one is not explicitly mentioned in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been synthesized and studied1.



Molecular Structure Analysis

The molecular structure of 4-chlorophthalazin-1(2H)-one is not directly provided in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been analyzed1.



Chemical Reactions Analysis

The specific chemical reactions involving 4-chlorophthalazin-1(2H)-one are not detailed in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been studied1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chlorophthalazin-1(2H)-one are not directly provided in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been analyzed1.


Scientific Research Applications

Synthesis of Novel Derivatives

4-chlorophthalazin-1(2H)-one has been employed in the synthesis of various novel chemical derivatives. For instance, Abass (2000) explored its use in the synthesis of novel 4-pyrazolylquinolinone derivatives, highlighting its versatility in chemical reactions (Abass, 2000). Similarly, Pal et al. (2003) reported its use in the synthesis of 4-(hetero)aryl-substituted phthalazines (Pal et al., 2003).

Biological Screening and Medicinal Chemistry

El-Wahab et al. (2011) conducted biological screening of 4-benzyl-2H-phthalazine derivatives, demonstrating the potential of 4-chlorophthalazin-1(2H)-one in medicinal chemistry applications (El-Wahab et al., 2011).

Adsorption and Surface Science

Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on steel surfaces, indicating the role of 4-chlorophthalazin-1(2H)-one in corrosion inhibition and surface science (Bentiss et al., 2007).

Chemical Thermodynamics

Bhesaniya et al. (2014) studied the solubility and thermodynamics of a related compound, 4-chlorobenzylidene-3,4-dihydronaphthalen-1(2H)-one, offering insights into the chemical thermodynamics of derivatives of 4-chlorophthalazin-1(2H)-one (Bhesaniya et al., 2014).

Environmental Science

Evans and Dellinger (2005) explored the high-temperature oxidation of related compounds, contributing to the understanding of environmental impacts and degradation processes of 4-chlorophthalazin-1(2H)-one and its derivatives (Evans & Dellinger, 2005).

Luminescent and Electronic Properties

Research by Burton-Pye et al. (2005) focused on lanthanide complexes incorporating derivatives of 4-chlorophthalazin-1(2H)-one, revealing their potential in luminescent and electronic applications (Burton-Pye et al., 2005).

Corrosion Inhibition

Lagrenée et al. (2002) studied the inhibition efficiency of a triazole derivative of 4-chlorophthalazin-1(2H)-one on steel corrosion, underlining its importance in materials science and corrosion inhibition (Lagrenée et al., 2002).

Synthesis Methods

Several studies have explored innovative synthesis methods involving 4-chlorophthalazin-1(2H)-one. For example, Liu et al. (2012) described a one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the chemical's role in streamlining synthesis processes (Liu et al., 2012).

Coordination Polymers

Badiane et al. (2018) investigated lanthanide-based coordination polymers with 4,5-dichlorophthalate, a relative of 4-chlorophthalazin-1(2H)-one, for their tunable luminescence properties, suggesting applications in advanced materials science (Badiane et al., 2018).

Green Chemistry

Sharma et al. (2012) presented a green chemistry approach for synthesizing 2,9,16,23-tetrachloro metal(II) phthalocyanines using a derivative of 4-chlorophthalazin-1(2H)-one, demonstrating its relevance in eco-friendly chemical processes (Sharma et al., 2012).

Safety And Hazards

The safety and hazards associated with 4-chlorophthalazin-1(2H)-one are not explicitly mentioned in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been studied1.


Future Directions

The future directions for the study and application of 4-chlorophthalazin-1(2H)-one are not directly provided in the available literature. However, related compounds such as benzoic acid (4-chloro-2H-phthalazin-1-ylidene)-hydrazide have been studied1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of 4-chlorophthalazin-1(2H)-one. For more detailed information, it is recommended to consult a specialist or conduct further research.


properties

IUPAC Name

4-chloro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKGMJDOJRNSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379411
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorophthalazin-1(2H)-one

CAS RN

2257-69-4
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MP Kesavan, L Ravi, C Balachandran… - Journal of Molecular …, 2023 - Elsevier
There is a crucial requisite to develop new anticancer agents with significant activity to combat cancer which has infected millions worldwide causing an enormous number of deaths. …
Number of citations: 1 www.sciencedirect.com
XJ Liu, HJ Zhang, ZS Quan - Medicinal Chemistry Research, 2017 - Springer
A series of 2,3-dihydrophthalazine-1,4-dione derivatives with triazole (6a–y) and other heterocyclic substituents (8a–b, 9a–b, 10a–b, 12a–b, and 14a–b) was synthesized and their …
Number of citations: 21 link.springer.com
MP Huestis - The Journal of Organic Chemistry, 2016 - ACS Publications
The rhodium(III) catalyst tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate ([Cp*Rh(MeCN) 3 ](SbF 6 ) 2 ) reacts with 1-(2H)-phthalazinones to promote a …
Number of citations: 31 pubs.acs.org
D Lu, J Liu, Y Zhang, F Liu, L Zeng, R Peng… - European Journal of …, 2018 - Elsevier
Using a dengue replicon cell line-based screening, we identified 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (10a) as a potent …
Number of citations: 19 www.sciencedirect.com
Z Chen, S Wang, K Liu, R Zhang, Q Li, W Bian… - ACS …, 2022 - ACS Publications
Olaparib (Lynparza) is a potent, highly selective inhibitor of poly(ADP-ribose)polymerase enzymes, approved by the US FDA and EMA for the treatment of ovarian cancer. Herein, we …
Number of citations: 2 pubs.acs.org
MM Weiss, TA Dineen, IE Marx, S Altmann… - Journal of Medicinal …, 2017 - ACS Publications
Several reports have recently emerged regarding the identification of heteroarylsulfonamides as Na V 1.7 inhibitors that demonstrate high levels of selectivity over other Na V isoforms. …
Number of citations: 43 pubs.acs.org
DC Braddock, BMJ Lancaster, CJ Tighe… - The Journal of Organic …, 2023 - ACS Publications
Kinetic profiling has shown that a (DHQD) 2 PHAL-catalyzed intermolecular asymmetric alkene bromoesterification reaction is inhibited by primary amides, imides, hydantoins, and …
Number of citations: 3 pubs.acs.org
M Yu, Y Yang, M Sykes, S Wang - Journal of Medicinal Chemistry, 2022 - ACS Publications
Tankyrases are multifunctional poly(adenosine diphosphate-ribose) polymerases that regulate diverse biological processes including telomere maintenance and cellular signaling. …
Number of citations: 13 pubs.acs.org

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